5-Chlorobenzo[i]phenanthridine
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Overview
Description
5-Chlorobenzo[i]phenanthridine is a heterocyclic aromatic compound with the molecular formula C₁₇H₁₀ClN. It belongs to the phenanthridine family, which has been of significant interest due to its diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties . The compound’s structure consists of a phenanthridine core with a chlorine atom substituted at the 5-position, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[i]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another method includes the use of homogeneous gold catalysis for the intramolecular cyclization of diazo-tethered alkynes with nitriles, facilitating the formation of C-N and C-C bonds . Additionally, I₂-mediated sp³ C-H amination of aniline precursors provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as gold or palladium, in intramolecular cyclization reactions is favored due to their efficiency and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[i]phenanthridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenanthridone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the reagents used.
Scientific Research Applications
5-Chlorobenzo[i]phenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenanthridine derivatives.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[i]phenanthridine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with bacterial cell wall components, affecting cell permeability and leading to antibacterial effects .
Comparison with Similar Compounds
5-Chlorobenzo[i]phenanthridine can be compared with other phenanthridine derivatives, such as:
Sanguinarine: Known for its potent antitumor and antimicrobial activities.
Chelerythrine: Exhibits strong anticancer properties and is used in various biological studies.
Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker in molecular biology.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenanthridine derivatives .
Properties
Molecular Formula |
C17H10ClN |
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Molecular Weight |
263.7 g/mol |
IUPAC Name |
5-chlorobenzo[i]phenanthridine |
InChI |
InChI=1S/C17H10ClN/c18-17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)19-17/h1-10H |
InChI Key |
GHMIUBCWGSMTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=NC4=CC=CC=C34)Cl |
Origin of Product |
United States |
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